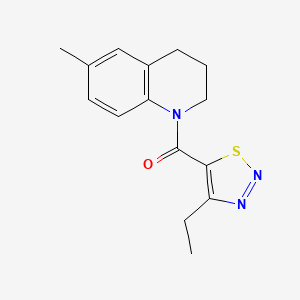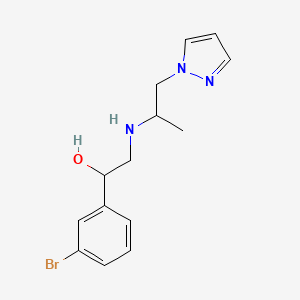
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as ETQ, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and a quinoline ring, both of which are common in many biologically active compounds. ETQ has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood, but it is thought to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects, including antitumor, antipsychotic, and antidepressant effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to modulate dopamine and serotonin neurotransmission, which may contribute to its antipsychotic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its potential as a versatile tool for studying various signaling pathways and cellular processes. Its ability to modulate the activity of various enzymes and receptors makes it a valuable compound for studying the mechanisms of action of various drugs and natural compounds. However, one limitation of using (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its potential toxicity, as it has been shown to induce cell death in some cell types.
Zukünftige Richtungen
There are several future directions for research on (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the exact mechanism of action of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone and its potential as a modulator of various signaling pathways. Additionally, the development of more selective analogues of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone may provide valuable tools for studying specific cellular processes and pathways.
Synthesemethoden
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and multicomponent reactions. One common method involves the reaction of 2-acetylthiophene with hydrazine hydrate to form 4-ethylthiosemicarbazide, which is then reacted with 2-chloro-3-formylquinoline to form (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions, but the overall structure of (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone remains the same.
Wissenschaftliche Forschungsanwendungen
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been studied for its potential as an antipsychotic and antidepressant agent, as it has been shown to modulate dopamine and serotonin neurotransmission in animal models.
Eigenschaften
IUPAC Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-12-14(20-17-16-12)15(19)18-8-4-5-11-9-10(2)6-7-13(11)18/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKOVUVBMLWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CCCC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethylthiadiazol-5-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)


